6-(4-butoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, characterized by the presence of a pyridazine ring substituted at the 6-position with a butoxyphenyl group. Pyridazinones are recognized for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. This compound, specifically, has garnered attention due to its promising pharmacological properties.
The compound is classified as an organic heterocyclic compound and can be referenced by its Chemical Abstracts Service number 2166-33-8. Its molecular formula is with a molecular weight of approximately 217.27 g/mol. The structure can be represented using the canonical SMILES notation: CCCC1=CC=C(C=C1)C2=NNC(=O)C=C2
.
The synthesis of 6-(4-butoxyphenyl)pyridazin-3(2H)-one typically involves multi-step processes, including:
The yield and efficiency of these reactions can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.
The molecular structure of 6-(4-butoxyphenyl)pyridazin-3(2H)-one features:
Key structural data include:
6-(4-butoxyphenyl)pyridazin-3(2H)-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 6-(4-butoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific biological targets. Research indicates that it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues. This mechanism results in positive inotropic effects (increased heart contractility) and vasodilation, making it potentially useful for treating conditions such as heart failure and hypertension .
The physical properties of 6-(4-butoxyphenyl)pyridazin-3(2H)-one include:
Chemical properties include reactivity towards electrophiles due to the electron-rich nature of the pyridazine ring, which can facilitate various substitution reactions .
6-(4-butoxyphenyl)pyridazin-3(2H)-one exhibits various scientific applications:
The pyridazinone scaffold has emerged as a privileged structure in drug discovery due to its versatile pharmacological profile and synthetic adaptability. First investigated in the 1960s for cardiovascular applications, these nitrogen-rich heterocycles feature a six-membered ring with two adjacent nitrogen atoms, conferring unique electronic properties essential for bioactivity. The historical development of pyridazin-3(2H)-one derivatives reveals their transformation from simple dihydropyridazinones to complex tricyclic systems designed for target specificity. Early research demonstrated that 6-(4-aminophenyl)-4,5-dihydro-pyridazinone exhibited both anti-inflammatory and antihypertensive properties, establishing the core structure's therapeutic relevance [8]. By the 1980s, molecular optimization produced compounds like CI-930 and pimobendan, which showed >10-fold potency increases over earlier derivatives through strategic substituent placement [1]. The incorporation of pyridazinone into fused polycyclic architectures (e.g., indeno[1,2-c]pyridazinones) further enhanced target affinity while reducing off-target effects, exemplified by compound 2 (7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone) which maintained anti-inflammatory efficacy comparable to acetylsalicylic acid without cardiovascular activity [3] [4].
Table 1: Historical Development of Bioactive Pyridazinone Derivatives
Time Period | Key Structural Innovations | Therapeutic Advancements |
---|---|---|
1960s | 6-Aryl-4,5-dihydropyridazinones | Discovery of antihypertensive effects |
1980s | 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl] derivatives | PDE-III inhibition for cardiotonic activity |
1990s | Tricyclic benzo[h]cinnolinones | Enhanced PDE-III selectivity and vasodilatory effects |
2000s | Angularly fused polycyclic systems | Multi-target anti-inflammatory/antiplatelet agents |
The bioactivity profile of pyridazinone derivatives exhibits pronounced sensitivity to substituent position and electronic character. Systematic structure-activity relationship (SAR) studies reveal that C-6 aryl substitutions profoundly influence target engagement:
The electronic topography of the pyridazinone ring itself proves equally critical. Saturation of the 4,5-bond increases molecular flexibility, favoring PDE-III binding pockets, while aromatization promotes stacking interactions with kinase domains like VEGFR-2. Quantum mechanical calculations indicate the dipole moment (μ = 4.22 D) and planarity of the fully unsaturated core facilitate π-π interactions in hydrophobic binding cavities [2].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1